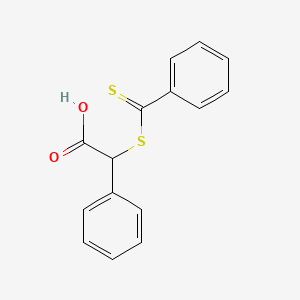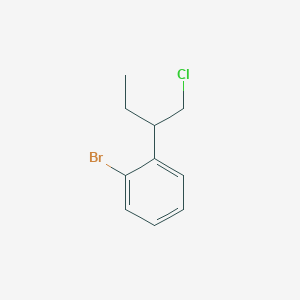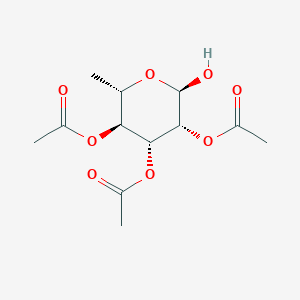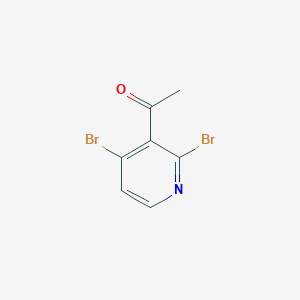
2-Phenyl-2-((phenylcarbonothioyl)thio)aceticacid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Phenyl-2-((phenylcarbonothioyl)thio)acetic acid is a compound with significant applications in various fields of chemistry. It is known for its role as a RAFT (Reversible Addition-Fragmentation chain Transfer) agent in controlled radical polymerization, particularly for methacrylates and methacrylamides .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenyl-2-((phenylcarbonothioyl)thio)acetic acid typically involves the acylation of thiols. One common method is the reaction of phenylcarbonothioyl chloride with phenylacetic acid in the presence of a base . The reaction conditions often include a solvent such as dichloromethane and a base like triethylamine, conducted at room temperature.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and consistency in industrial settings .
Analyse Des Réactions Chimiques
Types of Reactions
2-Phenyl-2-((phenylcarbonothioyl)thio)acetic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it into thiols or thioethers.
Substitution: It can participate in nucleophilic substitution reactions, where the phenylcarbonothioyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and alcohols can be used under mild conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, and thioethers, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
2-Phenyl-2-((phenylcarbonothioyl)thio)acetic acid has diverse applications in scientific research:
Mécanisme D'action
The mechanism of action of 2-Phenyl-2-((phenylcarbonothioyl)thio)acetic acid in RAFT polymerization involves the reversible addition-fragmentation chain transfer process. The compound acts as a chain transfer agent, regulating the growth of polymer chains by transferring the active radical species between the growing polymer and the RAFT agent. This process ensures controlled polymerization and the formation of polymers with narrow molecular weight distributions .
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl 2-(phenylcarbonothioylthio)-2-phenylacetate: This compound is also a RAFT agent used in controlled radical polymerization.
Phenylcarbonothioylthioacetic acid: Another similar compound with applications in polymer chemistry.
Uniqueness
2-Phenyl-2-((phenylcarbonothioyl)thio)acetic acid is unique due to its high efficiency as a RAFT agent, providing better control over polymerization processes compared to other similar compounds. Its stability and compatibility with various monomers make it a preferred choice in polymer synthesis .
Propriétés
Formule moléculaire |
C15H12O2S2 |
|---|---|
Poids moléculaire |
288.4 g/mol |
Nom IUPAC |
2-(benzenecarbonothioylsulfanyl)-2-phenylacetic acid |
InChI |
InChI=1S/C15H12O2S2/c16-14(17)13(11-7-3-1-4-8-11)19-15(18)12-9-5-2-6-10-12/h1-10,13H,(H,16,17) |
Clé InChI |
LRKZHNMQCLWPNZ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C(C(=O)O)SC(=S)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![azane;[(2R)-3-[hydroxy-[(1S,2R,3S,4S,5R,6R)-2,3,4,6-tetrahydroxy-5-phosphonooxycyclohexyl]oxyphosphoryl]oxy-2-[(Z)-octadec-9-enoyl]oxypropyl] (Z)-octadec-9-enoate](/img/structure/B13148236.png)

![1-[(3-Chloropyridin-4-YL)methyl]-1H-pyrazol-4-amine](/img/structure/B13148240.png)











